Predicted Boiling Point Differentiation: 3-Cyano-5-fluoro Isomer vs. 3-Cyano-4-fluoro Isomer
The predicted boiling point of 3-cyano-5-fluorobenzene-1-sulfonyl chloride (CAS 1261644-49-8) differs from that of its closely related regioisomer, 3-cyano-4-fluorobenzenesulfonyl chloride (CAS 351003-23-1). While both share the same molecular formula and weight, the altered positional substitution pattern leads to a quantifiably different predicted boiling point, which serves as a proxy for differences in intermolecular forces and vapor pressure . This difference is critical for designing purification strategies such as distillation and for assessing handling requirements during scale-up.
| Evidence Dimension | Predicted Boiling Point |
|---|---|
| Target Compound Data | 312.5 ± 27.0 °C at 760 mmHg |
| Comparator Or Baseline | 3-Cyano-4-fluorobenzenesulfonyl chloride: 332.8 ± 27.0 °C at 760 mmHg |
| Quantified Difference | Difference of approximately 20.3 °C (predicted) |
| Conditions | Computational prediction (Advanced Chemistry Development, Inc.) |
Why This Matters
A lower predicted boiling point suggests potential for milder purification conditions and different volatility/safety profiles during process scale-up, influencing solvent selection and equipment configuration.
